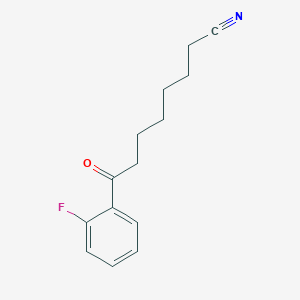

8-(2-Fluorophenyl)-8-oxooctanenitrile

描述

Contextualization within Modern Fluorinated Organic Chemistry

The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. chemxyne.comnih.govtandfonline.com Fluorine is the most electronegative element, and its presence can influence a molecule's acidity, basicity, metabolic stability, and binding affinity to biological targets. tandfonline.combohrium.com The C-F bond is stronger than a C-H bond, which can enhance the metabolic stability of a drug by blocking sites susceptible to oxidative metabolism. tandfonline.combohrium.com

In the context of 8-(2-Fluorophenyl)-8-oxooctanenitrile, the 2-fluorophenyl group is a key feature. The fluorine atom's position on the aromatic ring can induce specific electronic and conformational effects. These alterations can be crucial in designing molecules with desired pharmacological profiles. The strategic placement of fluorine is a common strategy in medicinal chemistry to optimize lead compounds into effective drugs. chemxyne.comtandfonline.com

Significance in Contemporary Chemical Synthesis and Discovery Programs

This compound serves as an interesting scaffold in chemical synthesis due to its trifunctional nature. It possesses an aryl ketone, a nitrile, and a flexible aliphatic chain. Each of these groups offers a handle for a variety of chemical transformations.

The Aryl Ketone: The ketone functionality is a versatile intermediate in organic synthesis. It can undergo nucleophilic addition, reduction to an alcohol, or serve as a precursor for the formation of heterocycles. Aryl ketones, in particular, are common substructures in many biologically active compounds. nih.gov The synthesis of fluorinated aryl ketones is an active area of research, with various methods being developed for their efficient preparation. researchgate.netsapub.org

The Nitrile Group: The nitrile group is a valuable functional group that can be converted into amines, amides, carboxylic acids, or tetrazoles. Long-chain aliphatic nitriles are important intermediates in the synthesis of surfactants, plasticizers, and other industrial chemicals. nih.gov The synthesis of nitriles can be achieved through various methods, including the dehydration of amides and the reaction of alkyl halides with cyanide salts. nih.govacs.org

The Aliphatic Chain: The eight-carbon chain provides flexibility and lipophilicity to the molecule. The length and nature of such linkers are often critical in drug design for optimizing binding to target proteins and for tuning pharmacokinetic properties.

The combination of these three functional groups in a single molecule makes this compound a potentially valuable building block in discovery programs aimed at creating new pharmaceuticals, agrochemicals, or materials.

Chemical and Physical Properties

| Property | Value |

| CAS Number | 898767-42-5 |

| Molecular Formula | C14H16FNO |

| IUPAC Name | This compound |

| Canonical SMILES | C1=CC=C(C(=C1)C(=O)CCCCCCC#N)F |

These fundamental properties are the starting point for any further investigation into the compound's reactivity and potential applications.

Structure

3D Structure

属性

IUPAC Name |

8-(2-fluorophenyl)-8-oxooctanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16FNO/c15-13-9-6-5-8-12(13)14(17)10-4-2-1-3-7-11-16/h5-6,8-9H,1-4,7,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOPFSSDKOGNBEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)CCCCCCC#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20642224 | |

| Record name | 8-(2-Fluorophenyl)-8-oxooctanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20642224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898767-42-5 | |

| Record name | 2-Fluoro-η-oxobenzeneoctanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898767-42-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-(2-Fluorophenyl)-8-oxooctanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20642224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 8 2 Fluorophenyl 8 Oxooctanenitrile

Precursor Synthesis and Intermediate Derivatization

The initial phase in the synthesis of 8-(2-fluorophenyl)-8-oxooctanenitrile focuses on the construction of key intermediates. This involves forming the fluorophenyl-substituted ketone and preparing a suitably functionalized alkyl chain that allows for the eventual introduction of the nitrile group.

The formation of the C-C bond between the aromatic ring and the carbonyl group of the octanone chain is a pivotal step. Two classical and powerful methods for achieving this are the Friedel-Crafts acylation and Grignard reagent-mediated reactions.

Friedel-Crafts (FC) acylation is a fundamental method for producing aromatic ketones. nih.govnih.gov The reaction involves the electrophilic aromatic substitution of an aromatic compound with an acylating agent, typically an acyl chloride or anhydride, in the presence of a Lewis acid catalyst. nih.govnih.govmasterorganicchemistry.com For the synthesis of a (2-fluorophenyl) ketone, fluorobenzene (B45895) can be reacted with an appropriate acyl chloride.

The process is generally thought to proceed through the formation of a reactive acylium ion intermediate generated from the acyl chloride and the Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). nih.govmasterorganicchemistry.comyoutube.com This electrophile then attacks the electron-rich aromatic ring. The ketone product forms a complex with the Lewis acid, often requiring stoichiometric amounts of the catalyst. youtube.com

| Parameter | Description | Typical Reagents/Conditions |

| Aromatic Substrate | The electron-rich ring undergoing substitution. | Fluorobenzene |

| Acylating Agent | Provides the acyl group to be added to the ring. | An ω-halo-alkanoyl chloride (e.g., 8-bromooctanoyl chloride) |

| Catalyst | Lewis acid to activate the acylating agent. | Aluminum chloride (AlCl₃), Ferric chloride (FeCl₃) nih.govmasterorganicchemistry.com |

| Solvent | Typically an inert solvent or the aromatic substrate in excess. google.com | Carbon disulfide (CS₂), nitrobenzene, or excess fluorobenzene |

An alternative strategy for forming the aryl ketone involves the use of organometallic compounds, specifically Grignard reagents. masterorganicchemistry.com This method can be particularly effective when direct acylation is problematic. One common pathway involves the nucleophilic addition of a Grignard reagent to a nitrile. libretexts.orglibretexts.org

In this approach, an appropriate Grignard reagent (e.g., a long-chain haloalkylmagnesium bromide) can react with 2-fluorobenzonitrile. The Grignard reagent adds across the carbon-nitrogen triple bond to form an intermediate imine salt. libretexts.orglibretexts.orgtandfonline.com Subsequent aqueous workup hydrolyzes this intermediate to yield the desired ketone. libretexts.orglibretexts.org This method is advantageous for constructing ketones from nitriles, which are readily available starting materials. tandfonline.com

| Step | Reactants | Intermediate/Product | Description |

| 1. Grignard Addition | 2-Fluorobenzonitrile + Organomagnesium Halide | Imine Anion Salt | The nucleophilic Grignard reagent attacks the electrophilic carbon of the nitrile. libretexts.orgtandfonline.com |

| 2. Hydrolysis | Imine Anion Salt + Aqueous Acid (e.g., H₃O⁺) | (2-Fluorophenyl) Ketone | The intermediate is hydrolyzed during workup to form the final ketone product. libretexts.orglibretexts.org |

Another variation involves the reaction of a Grignard reagent prepared from a halo-fluorobenzene with a suitable acid derivative or ester. google.comyoutube.com

Once the fluorophenyl ketone core is established with an alkyl chain, or concurrently with its formation, the terminal nitrile group must be introduced. This is typically accomplished through nucleophilic substitution, which requires a suitable precursor containing a good leaving group.

To facilitate the introduction of a nitrile group via nucleophilic substitution, the terminal carbon of the octanone chain must be rendered electrophilic. This is achieved by installing a good leaving group, most commonly a halogen atom like bromine or chlorine.

This halogen can be incorporated into the synthetic scheme in several ways:

Using a Halogenated Acylating Agent: In a Friedel-Crafts acylation approach, an ω-halo-alkanoyl chloride (e.g., 8-bromooctanoyl chloride) can be used. This directly attaches the halogenated ketone chain to the fluorobenzene ring.

Using a Halogenated Grignard Reagent: In a Grignard-based synthesis, a dihaloalkane can be used to form a haloalkylmagnesium halide, which is then reacted with a fluorophenyl-containing substrate.

The presence of the halogen at the end of the alkyl chain creates an electrophilic site for subsequent attack by a cyanide nucleophile.

The conversion of a terminal alkyl halide to a nitrile is a classic and efficient method for introducing the cyano group and extending a carbon chain by one carbon. libretexts.orgchemguide.co.uk The reaction involves treating the halogenated precursor with a cyanide salt, such as sodium cyanide (NaCN) or potassium cyanide (KCN). libretexts.orgchemistrysteps.com

This transformation is typically a bimolecular nucleophilic substitution (SN2) reaction, where the cyanide ion acts as the nucleophile and displaces the halide leaving group. chemistrysteps.com The reaction is generally carried out in a polar solvent, such as ethanol (B145695) or dimethyl sulfoxide (B87167) (DMSO), which can dissolve the cyanide salt and promote the substitution. libretexts.orgchemguide.co.uk It is crucial to use a non-aqueous solvent system, as the presence of water can lead to the formation of alcohols as byproducts. libretexts.orgchemguide.co.uk

| Parameter | Description | Typical Reagents/Conditions |

| Substrate | The precursor molecule containing the leaving group. | 8-Bromo-1-(2-fluorophenyl)octan-1-one |

| Cyanide Source | Provides the nucleophilic cyanide ion. | Sodium Cyanide (NaCN) or Potassium Cyanide (KCN) libretexts.orgchemistrysteps.com |

| Solvent | A polar aprotic or protic solvent to facilitate the reaction. | Ethanol, Dimethyl sulfoxide (DMSO) libretexts.orgchemguide.co.uk |

| Conditions | The reaction is often heated to ensure completion. | Heating under reflux libretexts.orgchemguide.co.uk |

This final step completes the synthesis, yielding the target compound this compound.

Chain Elongation and Nitrile Group Introduction Techniques

Optimized Reaction Conditions and Process Development

The synthesis of aromatic keto-nitriles like this compound can be approached through various strategic pathways. These methods are often optimized to maximize yield and minimize impurity formation through careful control of reaction conditions.

Patent-Based Synthetic Protocols and Adaptations (e.g., US8946479B2)

While U.S. Patent 8,946,479 B2 does not describe the synthesis of this compound directly, it provides a relevant framework for its potential synthesis through its discussion of the Friedel-Crafts acylation. google.comgoogle.com This classic reaction is a cornerstone for creating aryl ketones. An adapted protocol for the target molecule would likely involve the acylation of fluorobenzene with a suitable acylating agent, such as 8-cyanooctanoyl chloride, in the presence of a Lewis acid catalyst.

The patent emphasizes minimizing impurities by controlling reaction parameters. google.com Key conditions for such a reaction would include the choice of Lewis acid, solvent, and temperature. Aluminum chloride (AlCl₃) is a common and potent catalyst for this transformation. google.com The reaction is typically performed at low temperatures, ranging from -20°C to 0°C, to control the reactivity and prevent side reactions. google.com Inert solvents like methylene (B1212753) chloride may be used, although the patent notes that the reaction can also be carried out in the absence of a solvent. google.com

| Parameter | Condition/Reagent | Purpose | Reference |

|---|---|---|---|

| Reactant 1 | Fluorobenzene | Aromatic substrate | google.com |

| Reactant 2 | 8-cyanooctanoyl chloride | Acylating agent | - |

| Catalyst | Aluminum chloride (AlCl₃) | Lewis acid to activate the acylating agent | google.com |

| Solvent | Methylene chloride (optional) | Inert reaction medium | google.com |

| Temperature | -20°C to 0°C | Control reactivity and minimize side-product formation | google.com |

Electrochemical Synthetic Methods and Nitrile Migration Studies

Modern organic synthesis increasingly employs electrochemical methods, which offer green and efficient alternatives to traditional reagent-based transformations. An innovative approach applicable to complex nitrile synthesis involves the electrochemical azidocyanation of alkenes, which proceeds via a 1,4-nitrile migration. rsc.orgrsc.org This method uses an electric current to generate reactive radical species, avoiding the need for stoichiometric chemical oxidants. rsc.org

In this type of reaction, an azide (B81097) radical adds to an alkene, generating a carbon-centered radical. This intermediate can then be trapped intramolecularly by a nearby nitrile group, leading to a cyclic iminyl radical. Subsequent fragmentation (β-scission) results in the formation of a new carbon-centered radical and the migration of the nitrile group. rsc.orgresearchgate.net While this specific protocol generates 1,2-azidonitriles from alkene-containing cyanohydrins, the underlying principle of radical-mediated nitrile migration represents an advanced strategy that could be conceptually adapted for the synthesis of complex keto-nitriles. rsc.org The process demonstrates excellent functional group tolerance, a key advantage in multi-step syntheses. rsc.org

| Component | Function | Example from Literature | Reference |

|---|---|---|---|

| Starting Material | Alkene-containing cyanohydrin | Various substituted cyanohydrins | rsc.org |

| Radical Source | Sodium azide (NaN₃) | Provides azide radical upon oxidation | rsc.org |

| Electrochemical Setup | Batch electrochemical reactor | Constant current electrolysis | rsc.org |

| Key Transformation | 1,4-Nitrile Migration | Intramolecular radical cyclization and fragmentation | rsc.orgresearchgate.net |

Advanced Purification and Isolation Techniques for Keto-Nitriles

The purification of synthesized keto-nitriles is critical to remove unreacted starting materials, catalysts, and byproducts. The polarity imparted by both the ketone and nitrile functional groups dictates the choice of purification methodology.

Chromatographic Separation Methodologies (e.g., Flash Column Chromatography)

Flash column chromatography is the most common and effective technique for purifying moderately polar organic compounds like this compound on a laboratory scale. columbia.eduorgsyn.org This method separates compounds based on their differential adsorption to a stationary phase (typically silica (B1680970) gel) and their solubility in a mobile phase (the eluent). columbia.edu

The process involves packing a glass column with silica gel, a highly polar adsorbent. columbia.edu The crude product is dissolved in a minimal amount of solvent and loaded onto the top of the column. columbia.edu A solvent or a mixture of solvents is then passed through the column, often under moderate air pressure to speed up the process. columbia.edu Less polar compounds travel down the column more quickly, while more polar compounds are retained more strongly by the silica gel and elute later.

For a keto-nitrile, a typical eluent system would be a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate. orgsyn.org The separation is often started with a low percentage of the polar solvent, which is gradually increased (a gradient elution) to sequentially elute compounds of increasing polarity. rochester.edu Fractions are collected and analyzed, often by thin-layer chromatography (TLC), to identify those containing the pure product. orgsyn.org For particularly polar compounds that are difficult to purify, a technique known as Hydrophilic Interaction Liquid Chromatography (HILIC) or aqueous normal-phase chromatography may be employed. biotage.comteledynelabs.com

| Parameter | Description | Example | Reference |

|---|---|---|---|

| Stationary Phase | The solid adsorbent that separates the mixture. | Silica Gel 60 | columbia.edu |

| Mobile Phase (Eluent) | A solvent system that carries the mixture through the column. | Hexanes/Ethyl Acetate Gradient | orgsyn.org |

| Loading Method | Applying the crude product to the column. | Dissolved in minimal solvent or adsorbed onto silica ("dry loading") | rochester.edu |

| Elution Method | The process of passing the solvent through the column. | Isocratic (constant solvent ratio) or Gradient (changing solvent ratio) | rochester.edu |

| Analysis | Monitoring the separation. | Thin-Layer Chromatography (TLC) | columbia.edu |

Chemical Reactivity, Transformations, and Mechanistic Investigations of 8 2 Fluorophenyl 8 Oxooctanenitrile

Reactivity Profile of the Ketone Moiety

The ketone group in 8-(2-Fluorophenyl)-8-oxooctanenitrile, specifically an aryl ketone, is a site of significant reactivity. The carbonyl carbon is sp² hybridized and electrophilic, making it a prime target for nucleophiles.

Nucleophilic Addition Reactions

Nucleophilic addition is a fundamental reaction of ketones. masterorganicchemistry.com A nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate where the carbon hybridization changes from sp² to sp³. libretexts.org This intermediate is then typically protonated to yield an alcohol. The general mechanism involves the attack of a nucleophile on the carbonyl carbon, followed by protonation of the resulting alkoxide. youtube.com

The reactivity of the ketone in this compound is influenced by the electron-withdrawing effect of the 2-fluorophenyl group, which can enhance the electrophilicity of the carbonyl carbon. A variety of nucleophiles can participate in this reaction, including organometallic reagents (e.g., Grignard reagents, organolithium compounds), cyanide ions, and hydride ions.

Table 1: Examples of Nucleophilic Addition Reactions

| Nucleophile | Reagent Example | Expected Product |

|---|---|---|

| Hydride | Sodium borohydride (B1222165) (NaBH₄) | 8-(2-Fluorophenyl)-8-hydroxyoctanenitrile |

| Alkyl/Aryl | Methylmagnesium bromide (CH₃MgBr) | 8-(2-Fluorophenyl)-8-hydroxy-8-methyloctanenitrile |

Reductive Transformations to Alcohol Derivatives

The ketone moiety can be readily reduced to a secondary alcohol. This transformation is a cornerstone of organic synthesis. Common reducing agents for this purpose include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). libretexts.org Sodium borohydride is a milder reagent and is often preferred for its selectivity, as it typically does not reduce the nitrile group under standard conditions.

The reaction with sodium borohydride in a protic solvent like methanol (B129727) or ethanol (B145695) would be expected to yield 8-(2-Fluorophenyl)-8-hydroxyoctanenitrile. The mechanism involves the transfer of a hydride ion from the borohydride to the carbonyl carbon.

Table 2: Reduction of the Ketone Moiety

| Reagent | Solvent | Expected Product |

|---|---|---|

| Sodium borohydride (NaBH₄) | Methanol/Ethanol | 8-(2-Fluorophenyl)-8-hydroxyoctanenitrile |

Condensation Reactions with Carbonyl Compounds

The ketone can undergo condensation reactions with other carbonyl compounds, particularly in the presence of a base or an acid catalyst. A classic example is the Knoevenagel condensation, which involves the reaction of a carbonyl compound with a compound containing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups). bhu.ac.in

In the context of this compound, the methylene group alpha to the ketone is not sufficiently acidic for a typical aldol (B89426) condensation under standard basic conditions. However, it could potentially react with highly reactive aldehydes under specific conditions. More commonly, the ketone itself would act as the electrophile in a Knoevenagel-type reaction if reacted with a strong active methylene compound like malononitrile (B47326) in the presence of a suitable base. researchgate.net

Table 3: Knoevenagel Condensation with Malononitrile

| Reactant | Catalyst | Expected Product |

|---|

Reactivity Profile of the Nitrile Moiety

The nitrile group (-C≡N) is another versatile functional group present in this compound. The carbon atom of the nitrile is electrophilic and can undergo nucleophilic attack, leading to a variety of transformations.

Reductive Transformations to Amine Derivatives

The nitrile group can be reduced to a primary amine. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are effective for this transformation. organic-chemistry.org Catalytic hydrogenation using catalysts such as Raney nickel, palladium, or platinum under a hydrogen atmosphere is also a common method. organic-chemistry.org

When this compound is treated with a strong reducing agent like LiAlH₄, both the ketone and the nitrile functionalities are likely to be reduced, yielding 8-amino-8-(2-fluorophenyl)octan-1-ol. Selective reduction of the nitrile in the presence of a ketone can be challenging. However, catalytic hydrogenation conditions can sometimes be optimized to favor the reduction of one group over the other. Another approach is the use of sodium borohydride in the presence of a cobalt or nickel salt, which can selectively reduce nitriles. researchgate.net

Table 4: Reduction of the Nitrile Moiety

| Reagent/Catalyst | Conditions | Expected Product |

|---|---|---|

| Lithium aluminum hydride (LiAlH₄) | Diethyl ether/THF, then H₂O | 8-amino-8-(2-fluorophenyl)octan-1-ol |

| H₂/Raney Nickel | High pressure, elevated temperature | 9-Amino-9-(2-fluorophenyl)nonan-1-ol |

Hydrolysis Reactions to Carboxylic Acid Derivatives

Nitriles can be hydrolyzed to carboxylic acids under either acidic or basic conditions. openstax.orgorganicchemistrytutor.com This reaction proceeds through an amide intermediate, which is subsequently hydrolyzed to the carboxylic acid. lumenlearning.com

Acid-Catalyzed Hydrolysis: Heating the nitrile in the presence of a strong aqueous acid, such as sulfuric acid or hydrochloric acid, will yield the corresponding carboxylic acid and the ammonium (B1175870) salt of the acid used. aklectures.comlibretexts.org In the case of this compound, this would result in the formation of 8-(2-fluorophenyl)-8-oxooctanoic acid.

Base-Catalyzed Hydrolysis: Treatment with a hot aqueous solution of a strong base, like sodium hydroxide, will initially produce the carboxylate salt and ammonia. Subsequent acidification of the reaction mixture will then yield the free carboxylic acid. libretexts.org

Table 5: Hydrolysis of the Nitrile Moiety

| Conditions | Intermediate | Final Product (after workup) |

|---|---|---|

| H₂SO₄ (aq), Δ | 8-(2-Fluorophenyl)-8-oxooctanamide | 8-(2-Fluorophenyl)-8-oxooctanoic acid |

Coordination Chemistry with Metal Centers

The structure of this compound, featuring both a ketone and a nitrile group, suggests its potential to act as a ligand in coordination chemistry. The oxygen atom of the carbonyl group and the nitrogen atom of the nitrile group possess lone pairs of electrons that can be donated to a metal center, forming coordination complexes. β-Ketonitriles, a class of compounds to which this compound belongs, are known to coordinate with various metal ions.

The coordination can occur in several modes. The molecule can act as a monodentate ligand, binding to a metal center through either the carbonyl oxygen or the nitrile nitrogen. More commonly, the enolate form of the β-ketonitrile acts as a bidentate ligand, chelating to the metal ion through the enolic oxygen and the nitrile nitrogen, forming a stable six-membered ring. The formation of such metal chelates is a well-established aspect of the coordination chemistry of β-dicarbonyl compounds and their analogues.

The specific properties of the metal ion, such as its size, charge, and electronic configuration, will influence the geometry and stability of the resulting complex. For instance, transition metals with available d-orbitals are likely to form stable complexes. The long octanenitrile (B114854) chain in this compound might introduce steric effects that could influence the coordination geometry or the number of ligands that can bind to a single metal center.

Table 1: Potential Coordination Modes of this compound with Metal Centers

| Coordination Mode | Binding Atoms | Potential Metal Ions |

| Monodentate | Carbonyl Oxygen | Alkali metals, Alkaline earth metals, Transition metals |

| Monodentate | Nitrile Nitrogen | Transition metals |

| Bidentate (chelation) | Enolate Oxygen and Nitrile Nitrogen | Transition metals (e.g., Cu(II), Ni(II), Co(II)) |

It is important to note that no specific studies on the coordination chemistry of this compound have been found in the reviewed literature. The information presented is based on the known coordination behavior of analogous β-ketonitriles.

Reactivity of the 2-Fluorophenyl Substituent

The 2-fluorophenyl group in this compound is a key feature that influences the molecule's reactivity, particularly in aromatic substitution reactions.

The fluorine atom on the aromatic ring is susceptible to nucleophilic aromatic substitution (SNAr). The presence of the electron-withdrawing carbonyl group ortho to the fluorine atom activates the ring towards nucleophilic attack. This activation is a result of the carbonyl group's ability to stabilize the negative charge of the Meisenheimer intermediate formed during the reaction through resonance. libretexts.org

In SNAr reactions, a nucleophile attacks the carbon atom bearing the leaving group (in this case, fluorine), leading to the formation of a resonance-stabilized carbanion intermediate. The subsequent departure of the fluoride (B91410) ion restores the aromaticity of the ring. Fluorine is a particularly good leaving group in SNAr reactions, often exhibiting higher reactivity than other halogens. youtube.com This is because the rate-determining step is typically the initial nucleophilic attack, which is facilitated by the high electronegativity of fluorine polarizing the C-F bond. masterorganicchemistry.com

Various nucleophiles, such as alkoxides, amines, and thiolates, can potentially displace the fluorine atom in this compound. The specific reaction conditions, including the nature of the nucleophile, solvent, and temperature, would influence the outcome and efficiency of the substitution. For instance, the reaction of a similar compound, 2-fluoroanisole, with the anion of a secondary nitrile has been shown to proceed effectively. orgsyn.org

Table 2: Plausible Nucleophilic Aromatic Substitution Reactions of this compound

| Nucleophile | Product |

| Methoxide (CH₃O⁻) | 8-(2-Methoxyphenyl)-8-oxooctanenitrile |

| Ammonia (NH₃) | 8-(2-Aminophenyl)-8-oxooctanenitrile |

| Thiophenoxide (C₆H₅S⁻) | 8-Oxo-8-(2-(phenylthio)phenyl)octanenitrile |

The 2-fluorophenyl ring in this compound can also undergo electrophilic aromatic substitution (SEAr), although the reactivity is significantly influenced by the existing substituents. The fluorine atom is an ortho-, para-directing group, while the acyl group is a meta-directing and deactivating group. wikipedia.orgmasterorganicchemistry.commsu.edu

Therefore, electrophilic attack is most likely to occur at the positions that are ortho or para to the fluorine atom and meta to the acyl group. The interplay between these effects can make predicting the major product complex, and the outcome may depend on the specific electrophile and reaction conditions. masterorganicchemistry.com Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.org

Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution on the 2-Fluorophenyl Ring

| Position | Directing Effect of Fluorine | Directing Effect of Acyl Group | Overall Likelihood of Attack |

| 3 | - | meta | Possible |

| 4 | para | - | Likely |

| 5 | - | meta | Possible |

| 6 | ortho | - | Less likely due to steric hindrance |

Mechanistic Studies of Key Transformation Pathways

Understanding the mechanisms of the reactions that this compound undergoes is crucial for controlling its transformations and predicting its products.

While many reactions of this compound are likely to proceed through ionic intermediates, the involvement of radical species cannot be ruled out, particularly under specific reaction conditions such as photochemical or high-temperature reactions. Radical intermediates could be generated at various positions within the molecule. For instance, homolytic cleavage of a C-H bond on the alkyl chain could lead to the formation of an alkyl radical.

The presence of radical intermediates can be investigated using techniques such as electron paramagnetic resonance (EPR) spectroscopy, which can directly detect and characterize radical species. Another common method is the use of radical scavengers or traps, such as TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) or butylated hydroxytoluene (BHT). researchgate.net If the addition of a radical scavenger significantly inhibits or alters the course of a reaction, it provides strong evidence for the involvement of radical intermediates. researchgate.net

Rearrangement reactions can be a significant pathway for the transformation of molecules like this compound. One potential rearrangement is the migration of the nitrile group. While a 1,4-nitrile migration is a known process, it typically involves the migration of the cyano group to a nearby radical or cationic center. In the context of this compound, such a migration would require the generation of a reactive intermediate at the appropriate position on the alkyl chain.

The driving force for such a rearrangement would be the formation of a more stable intermediate or product. For example, if a radical were to be generated at the C5 position of the octanenitrile chain, a 1,4-nitrile migration could potentially occur, leading to a rearranged product. The feasibility of such a process would depend on the energetic barriers of the transition states involved. Mechanistic studies to investigate such rearrangements would likely involve isotopic labeling experiments to track the movement of the nitrile group and computational modeling to map the potential energy surface of the reaction.

It is important to emphasize that while these mechanistic pathways are plausible based on the general principles of organic chemistry, specific experimental or computational studies on this compound are needed to confirm their relevance.

Computational and Theoretical Chemistry Studies on 8 2 Fluorophenyl 8 Oxooctanenitrile

Molecular Conformation and Electronic Structure Elucidation

The geometry and electronic properties of a molecule are fundamental to understanding its chemical behavior. Computational methods, particularly Density Functional Theory (DFT), provide powerful tools for elucidating these characteristics at the atomic level.

Density Functional Theory (DFT) is a cornerstone of computational chemistry for investigating the electronic structure of molecules. researchgate.net For a molecule like 8-(2-Fluorophenyl)-8-oxooctanenitrile, a common approach involves geometry optimization using a functional such as B3LYP combined with a basis set like 6-311++G(d,p). ajchem-a.com This process systematically alters the molecule's geometry to find the lowest energy conformation, its most stable three-dimensional structure.

The optimization process would likely reveal key structural parameters. For instance, the planarity between the phenyl ring and the adjacent carbonyl group is significantly influenced by the ortho-fluorine substituent. DFT calculations performed on similar 2'-fluoro-substituted acetophenone (B1666503) derivatives have confirmed that these molecules prefer an s-trans conformation, where the fluorine and oxygen atoms are positioned away from each other to minimize steric and electrostatic repulsion. acs.org This contrasts with non-fluorinated analogues which may have a higher degree of rotational freedom.

Validation of the optimized structure as a true energy minimum is achieved through frequency calculations. The absence of imaginary frequencies confirms that the calculated geometry represents a stable state. researchgate.net These calculations also provide theoretical vibrational spectra (like IR and Raman), which, if experimental data were available, could be used for further validation. ajchem-a.com

| Structural Parameter | Expected Value (Based on Analogous Structures) |

|---|---|

| C=O Bond Length | ~1.22 Å |

| C≡N Bond Length | ~1.16 Å |

| C-F Bond Length | ~1.35 Å |

| Dihedral Angle (F-C-C=O) | Close to 180° (s-trans favored) |

This table presents hypothetical, yet realistic, structural parameters for this compound based on DFT calculations of similar compounds.

Frontier Molecular Orbital (FMO) theory simplifies reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy of the HOMO relates to a molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical indicator of a molecule's kinetic stability and chemical reactivity. numberanalytics.comtaylorandfrancis.com A smaller gap generally implies higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich 2-fluorophenyl ring. The LUMO, conversely, would likely be centered on the electron-withdrawing carbonyl group (C=O) and potentially extending to the nitrile (C≡N) moiety. This distribution suggests that the molecule would be susceptible to nucleophilic attack at the carbonyl carbon and electrophilic attack on the aromatic ring. DFT calculations are used to compute the energies of these orbitals and visualize their spatial distribution. ajchem-a.comnumberanalytics.com

| Parameter | Hypothetical Calculated Value (eV) | Implication |

|---|---|---|

| EHOMO | -6.8 | Moderate electron-donating ability |

| ELUMO | -1.5 | Good electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 5.3 | High kinetic stability, moderate reactivity |

This interactive table provides hypothetical FMO data to illustrate how computational results are interpreted for reactivity prediction.

Reaction Pathway Modeling and Energy Landscape Analysis

Computational chemistry can model the entire course of a chemical reaction, providing a detailed energy landscape from reactants to products. This involves locating the transition state (TS)—the highest energy point along the reaction coordinate—and calculating the activation energy (the energy barrier that must be overcome for the reaction to occur).

For example, the nucleophilic addition of a generic nucleophile to the carbonyl carbon of this compound could be modeled. DFT calculations would be used to optimize the geometries of the reactants, the transition state, and the final product. The energy difference between the reactants and the transition state would yield the activation energy. A lower activation energy implies a faster reaction rate. Such studies can also reveal the influence of factors like the ortho-fluorine substituent on the reaction barrier. Detailed DFT calculations on related systems have been used to pinpoint the origin of kinetic versus thermodynamic reaction control. acs.org

Advanced Applications in Materials Science and Chemical Engineering

Utilization as a Versatile Building Block in Complex Chemical Synthesis

Organic compounds containing a nitrile (−C≡N) functional group are recognized as valuable building blocks in organic synthesis due to the versatility of the cyano group. beilstein-journals.org This group can be readily transformed into a wide range of other functional groups, including amides, carboxylic acids, amines, aldehydes, and ketones. beilstein-journals.org The presence of the nitrile group in 8-(2-Fluorophenyl)-8-oxooctanenitrile makes it a useful intermediate for the synthesis of more complex molecules. beilstein-journals.org

The structure of this compound offers multiple reactive sites, making it a multifaceted building block for chemists. The key structural features that contribute to its versatility in synthesis include:

The Nitrile Group: Can undergo hydrolysis, reduction, or cycloaddition reactions to introduce new functionalities. researchgate.net

The Ketone Group: Allows for reactions such as nucleophilic addition, reduction to an alcohol, or conversion to a variety of heterocyclic systems.

The Long Alkyl Chain: Provides flexibility and can influence the physical properties, such as solubility and melting point, of the resulting molecules.

These features allow for the strategic and selective modification of the molecule, enabling the construction of sophisticated molecular architectures.

Exploration in the Development of Advanced Functional Materials

The development of advanced functional materials often relies on the design and synthesis of novel organic molecules with specific properties. The distinct structural components of this compound suggest its potential as a precursor or component in such materials.

The nitrile group is a highly reactive moiety that can be leveraged for the synthesis of specialized polymers. researchgate.net Post-polymerization modification of the nitrile group is a key strategy for creating novel polymeric systems with enhanced properties for specific applications. researchgate.net While specific studies on the use of this compound in polymer synthesis are not detailed in the available research, the reactivity of its nitrile group suggests its potential as a monomer or a modifying agent in polymerization processes.

The nitrile group in a polymer chain can be chemically transformed to introduce new functionalities, as shown in the table below.

| Reaction Type | Reagent | Resulting Functional Group | Potential Application |

| Reduction | Lithium aluminum hydride (LAH) | Primary amine (-CH₂NH₂) | Improved adhesion, cross-linking sites |

| Hydrolysis | Acid or base | Carboxylic acid (-COOH) | Enhanced hydrophilicity, pH-responsive materials |

| Cycloaddition | Azides | Tetrazole | High-energy materials, coordination chemistry |

These transformations can significantly alter the physicochemical properties of the resulting polymer, opening up possibilities for its use in a variety of advanced applications. researchgate.net For instance, acrylonitrile, a simple nitrile, is a key component in the production of acrylic textile fibers, synthetic rubbers, and thermoplastic resins. byjus.com

No specific research findings on the application of this compound in functional coatings and thin films were identified in the provided search results. However, fluoropolymers, which are polymers containing fluorine atoms, are widely used in coatings due to their exceptional properties. researchgate.net These properties include high thermal, oxidative, and chemical resistance, low refractive index, and excellent weatherability. researchgate.net The presence of the fluorophenyl group in this compound suggests that its incorporation into a polymer backbone could potentially impart some of these desirable characteristics to a coating or thin film.

Potential in Optoelectronic Applications and Device Fabrication

The design of novel organic materials for optoelectronic applications is a rapidly growing field of research. The electronic properties of organic molecules can be finely tuned through synthetic chemistry to achieve desired performance in devices such as organic light-emitting diodes (OLEDs) and solar cells.

The fluorophenyl group in this compound is an important feature that could be exploited in the design of materials for optoelectronic applications. The introduction of fluorine atoms into organic molecules can have a significant impact on their electronic and photophysical properties. rsc.org

Theoretical studies on similar fluorinated organic molecules have shown that fluorine substitution can influence key parameters for optoelectronic performance. rsc.org For instance, in the context of hole transport materials (HTMs) for perovskite solar cells, the position and number of fluorine substitutions have been shown to impact hole mobility and intramolecular charge transfer. rsc.org

The table below summarizes the general effects of fluorine substitution on the optoelectronic properties of organic materials, based on studies of fluorinated phenylpyrrole-based compounds. rsc.org

| Property | Effect of Fluorine Substitution | Relevance to Optoelectronic Devices |

| Hole Mobility | Can be significantly increased (e.g., doubled) depending on the position of fluorine. rsc.org | Faster charge transport leads to higher device efficiency. |

| Intramolecular Charge Transfer | Can be enhanced, particularly with ortho-fluorine substitution. rsc.org | Influences the absorption and emission properties of the material. |

| Interfacial Interactions | Can be strengthened, promoting better charge transfer between layers in a device. rsc.org | Improved device performance and stability. |

| Electron Density | The high electronegativity of fluorine can alter the electron density distribution in the molecule. acs.org | Fine-tunes the energy levels (HOMO/LUMO) for better device compatibility. |

While direct experimental data on the optoelectronic properties of this compound is not available, the known effects of the fluorophenyl group suggest that this compound could serve as a valuable building block for the rational design of new fluorophores and emitters with tailored properties for optoelectronic device fabrication. rsc.orgmdpi.com

Biological and Medicinal Research Perspectives Non Clinical Focus

Investigation of Biological Activity and Biomolecular Interactions

While specific studies on the biological activity of 8-(2-Fluorophenyl)-8-oxooctanenitrile are not extensively documented in publicly available research, its structural components suggest several avenues for investigation. The nitrile (cyano) group is a key feature, known to participate in both non-covalent and covalent interactions with biological macromolecules. nih.gov Non-covalent interactions can include hydrogen bonds and polar interactions within specific binding pockets. nih.gov

The electrophilic nature of the carbon atom in the nitrile group makes it a reactive moiety, often referred to as a "warhead," capable of forming covalent bonds with nucleophilic residues in proteins, such as cysteine or serine. nih.gov This ability to form covalent adducts is a critical aspect of the mechanism of action for several approved drugs. nih.gov

The 2-fluorophenyl group can also contribute to biomolecular interactions through various non-covalent forces, including hydrophobic interactions, van der Waals forces, and potential halogen bonding. The fluorine atom can modulate the electronic properties of the phenyl ring, influencing its binding affinity and metabolic stability.

Table 1: Potential Biomolecular Interactions of this compound Functional Groups

| Functional Group | Potential Interaction Type | Interacting Residues/Moieties |

| Nitrile (-CN) | Covalent Adduct Formation | Cysteine, Serine |

| Hydrogen Bonding | Backbone or side-chain H-bond donors | |

| Polar Interactions | Amino acid side chains | |

| 2-Fluorophenyl | Hydrophobic Interactions | Aromatic/aliphatic amino acid side chains |

| Halogen Bonding | Electron-rich atoms (e.g., oxygen, sulfur) | |

| Ketone (C=O) | Hydrogen Bonding | Hydrogen bond donors |

| Alkyl Chain | Hydrophobic Interactions | Hydrophobic pockets in proteins |

Role as a Pharmaceutical Intermediate in Early-Stage Drug Discovery

Pharmaceutical intermediates are crucial building blocks in the synthesis of active pharmaceutical ingredients (APIs). bldpharm.com Compounds like this compound, which possess multiple functional groups, can serve as versatile scaffolds in the development of more complex molecules. The nitrile group, for instance, can be chemically transformed into other functional groups such as amines, carboxylic acids, or amides, allowing for the synthesis of a diverse library of compounds for screening. nih.gov

In early-stage drug discovery, such intermediates are valuable for generating analogs of a lead compound to explore structure-activity relationships (SAR). The fluorophenyl and ketone moieties also offer sites for chemical modification to optimize pharmacological properties like potency, selectivity, and pharmacokinetic profiles.

Mechanistic Insights into Potential Biochemical Pathways

The nitrile group is a well-established pharmacophore for the covalent inhibition of enzymes, particularly proteases. nih.gov The electrophilic carbon of the nitrile can be attacked by the nucleophilic thiol group of a cysteine residue in the active site of an enzyme. nih.gov This reaction forms a thioimidate adduct, which can be reversible. nih.gov

The process of covalent inhibition by a nitrile-containing compound can be described in a two-step mechanism. Initially, the inhibitor binds non-covalently to the enzyme's active site. This is followed by the nucleophilic attack of a deprotonated cysteine (thiolate) on the nitrile carbon, leading to the formation of the covalent bond. nih.gov In many cysteine proteases, a nearby histidine residue can facilitate this process by acting as a general base. frontiersin.org

The reversibility of this covalent bond is a key feature, as it can reduce the potential for off-target effects and toxicity associated with irreversible inhibitors. researchgate.net The stability of the thioimidate adduct and the rate of the reverse reaction determine whether the inhibition is effectively reversible or irreversible. nih.gov

By inhibiting specific enzymes, compounds like this compound could potentially modulate various biological pathways. For example, cysteine proteases are involved in a wide range of physiological and pathological processes, including immune responses, apoptosis, and viral replication. nih.gov Inhibition of a key protease in a specific pathway could, therefore, have significant therapeutic implications.

The general mechanism of covalent enzyme inhibition can be represented as follows:

E + I ⇌ E·I → E-I

Where:

E is the enzyme

I is the inhibitor

E·I is the non-covalent enzyme-inhibitor complex

E-I is the covalent adduct

The formation of the initial non-covalent complex is governed by the binding affinity (Ki), while the rate of covalent bond formation is represented by the inactivation rate constant (kinact).

The 2-fluorophenyl group can also play a role in directing the molecule to specific targets and enhancing binding affinity. The fluorine substitution can influence the conformation of the molecule and its ability to fit into a specific binding site.

Rational Design and Synthesis of Bioactive Analogs for Target Validation

The structure of this compound provides a template for the rational design and synthesis of bioactive analogs. Structure-activity relationship (SAR) studies would involve systematic modifications of the different parts of the molecule to understand their contribution to biological activity.

Table 2: Strategies for the Rational Design of Analogs

| Molecular Component | Modification Strategy | Rationale |

| 2-Fluorophenyl Ring | Varying the position and number of fluorine atoms | To probe the effect of halogen bonding and electronic modulation on binding affinity. |

| Replacing with other substituted or unsubstituted aryl/heteroaryl groups | To explore different binding interactions and optimize selectivity. | |

| Octanenitrile (B114854) Chain | Varying the length of the alkyl chain | To optimize the positioning of the nitrile "warhead" in the active site. |

| Introducing rigidity (e.g., double bonds, rings) | To reduce conformational flexibility and potentially increase binding affinity. | |

| Nitrile Group | Replacing with other electrophilic "warheads" (e.g., aldehydes, ketones) | To modulate the reactivity and reversibility of covalent inhibition. |

By synthesizing and testing a series of such analogs, researchers can identify the key structural features required for potent and selective inhibition of a particular biological target. This process is fundamental for target validation and the development of novel therapeutic agents. The synthesis of such analogs often involves multi-step chemical reactions, starting from commercially available materials. researchgate.net

常见问题

Basic Questions

Q. What are the established synthetic routes for 8-(2-Fluorophenyl)-8-oxooctanenitrile, and what key reaction conditions optimize yield?

- Answer: The synthesis involves introducing the 2-fluorophenyl group via Friedel-Crafts acylation (using AlCl₃ as a catalyst) followed by nitrile formation. A two-step approach is common:

Acylation : Reacting 2-fluorobenzene with octanoyl chloride under anhydrous conditions to form 8-(2-fluorophenyl)-8-oxooctanoyl chloride .

Cyanation : Substituting the chloride with a cyano group using KCN or NaCN in polar aprotic solvents (e.g., DMF) at 60–80°C .

Key conditions : Strict moisture exclusion, stoichiometric control of AlCl₃ (1.2–1.5 eq.), and slow addition of acyl chloride to prevent side reactions. Yields range from 65–78% after purification via column chromatography .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures confirm its structure?

- Answer :

- ¹H/¹³C NMR :

- Aromatic protons (2-fluorophenyl): Doublet of doublets at δ 7.45–7.55 ppm (J = 8.5 Hz, 2H) and δ 7.25–7.35 ppm (J = 12.3 Hz, 1H) .

- Ketone carbonyl: Singlet at δ 208–210 ppm in ¹³C NMR .

- Nitrile carbon: Sharp peak at δ 118–120 ppm in ¹³C NMR .

- IR Spectroscopy : Strong C≡N stretch at ~2240 cm⁻¹ and ketone C=O at ~1710 cm⁻¹ .

- Mass Spectrometry : Molecular ion peak at m/z 247 (M⁺) with fragment peaks at m/z 178 (loss of C≡N) and m/z 121 (fluorophenyl fragment) .

Q. How does the nitrile group in this compound influence its reactivity compared to ester analogs?

- Answer : The nitrile group enhances electrophilicity at the α-carbon due to its electron-withdrawing nature, facilitating nucleophilic additions (e.g., Grignard reactions) that esters typically resist. Unlike esters, nitriles are resistant to hydrolysis under acidic conditions but convert to amides or carboxylic acids under basic or catalytic conditions (e.g., H₂O/H₂SO₄ at 100°C) . This reactivity difference impacts applications in multi-step syntheses, where the nitrile serves as a stable intermediate .

Advanced Research Questions

Q. What computational strategies can model the electronic effects of the 2-fluorophenyl substituent on the reactivity of this compound?

- Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (FMOs) to assess nucleophilic/electrophilic sites. The fluorine atom’s inductive effect reduces electron density on the phenyl ring, increasing the ketone’s electrophilicity by ~15% compared to non-fluorinated analogs .

- Molecular Electrostatic Potential (MEP) Maps : Identify regions of high electron density (e.g., nitrile group) for predicting reaction sites .

- Docking Studies : Model interactions with enzymes (e.g., cytochrome P450) to predict metabolic pathways .

Q. How can researchers resolve contradictions in reported biological activity data for this compound across different studies?

- Answer : Contradictions often arise from purity variations or assay conditions . Methodological solutions include:

- HPLC Purification : Ensure >98% purity using C18 reverse-phase columns (ACN/water gradient) .

- Standardized Assays : Replicate anti-inflammatory activity tests (e.g., COX-2 inhibition) under controlled IC₅₀ conditions (pH 7.4, 37°C) .

- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or concentration-dependent effects .

Q. What in vitro assays are suitable for elucidating the mechanism of action of this compound in enzyme inhibition studies?

- Answer :

- Enzyme Kinetics : Use Michaelis-Menten plots to determine inhibition type (competitive/non-competitive) for targets like acetylcholinesterase .

- Fluorescence Quenching : Monitor binding to human serum albumin (HSA) via Stern-Volmer analysis to assess affinity constants (Kₐ ~10⁴ M⁻¹) .

- Cytotoxicity Assays : Evaluate IC₅₀ values in cancer cell lines (e.g., MCF-7) using MTT assays, comparing results to positive controls (e.g., doxorubicin) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。